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Compound of Interest

1-(4-bromobenzyl)-1H-pyrazol-4-
Compound Name:
amine

Cat. No.: B359174

Substituted pyrazoles represent a "privileged scaffold” in medicinal chemistry and materials
science, forming the core structure of numerous pharmaceuticals, agrochemicals, and
functional materials.[1] The introduction of an amine substituent (-NHz) dramatically influences
the molecule's electronic properties, basicity, and hydrogen bonding capabilities, making
substituted pyrazole amines particularly valuable building blocks.[2][3] Their synthesis can yield
various regioisomers, necessitating robust analytical methods for unambiguous structure
elucidation.[4][5]

This guide provides a comprehensive, field-proven framework for the spectroscopic
characterization of substituted pyrazole amines. It moves beyond a simple recitation of
techniques to explain the causality behind experimental choices and data interpretation,
ensuring a self-validating analytical workflow. We will explore the synergistic application of
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared
(FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Framework

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework
and connectivity of a molecule. For substituted pyrazole amines, both *H and 3C NMR are
indispensable.
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Expertise & Rationale: Experimental Choices

The choice of deuterated solvent is critical. While chloroform-d (CDCIs) is common, dimethyl
sulfoxide-de (DMSO-ds) is often superior for pyrazole amines. This is because the acidic N-H
proton of the pyrazole ring and the protons of the amine group are more likely to exchange with
residual water in the solvent. DMSO-ds, being a hydrogen bond acceptor, slows this exchange,
resulting in sharper, more easily identifiable N-H and NHz signals.[6][7]

'H NMR Spectroscopy: Proton Environment Analysis

The *H NMR spectrum provides information on the number of different proton environments,
their electronic state, and their proximity to one another.

e Pyrazole Ring Protons: The chemical shifts of the protons at positions 3, 4, and 5 are highly
sensitive to the electronic effects of substituents.

o H-4: Typically appears as a triplet (or singlet if C3/C5 are substituted) in the range of 6 6.0-
6.4 ppm for the parent pyrazole.[8][9]

o H-3 and H-5: These protons are adjacent to the nitrogen atoms and are more deshielded,
appearing further downfield, typically around & 7.5-8.5 ppm.[8][10] Their exact position
depends heavily on which nitrogen bears the proton (in N-unsubstituted pyrazoles) and
the nature of other substituents.

¢ Amine Protons (-NHz): The amino group protons usually appear as a broad singlet due to
guadrupole broadening and potential hydrogen exchange. In DMSO-ds, this signal is often
found between & 3.5-5.5 ppm.

» Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic
regions, providing further structural confirmation.

13C NMR Spectroscopy: The Carbon Backbone

The 13C NMR spectrum reveals the carbon skeleton of the molecule.

e Pyrazole Ring Carbons:
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o C-3 and C-5: These carbons are bonded to nitrogen and are the most downfield, typically
appearing in the 4 130-160 ppm range.[11][12] The carbon bearing the amine group will
be significantly affected.

o C-4: This carbon is generally the most upfield of the ring carbons, appearing around &
100-115 ppm.[11][12]

o Effect of the Amine Group: The electron-donating amine group will shield the attached
carbon (C3 or C5) and other carbons in the ring, causing an upfield shift compared to the
unsubstituted parent pyrazole.

The following table summarizes typical chemical shifts for substituted pyrazole amines,
providing a valuable reference for structural assignment.[10]
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Compo

Other

H-3 (o, H-4 (6, H-5 (o, C-3 (o, C-4 (6, C-5 (9o,
und/Sub Protons
. ppm) ppm) ppm) ppm) ppm) ppm)
stituent (3, ppm)
7.20-7.50
1-Phenyl- (m, 5H,
3-methyl- Ar-H),
5- 2.30 (s,
_ - 5.60 (s) - 149.5 90.2 155.1
aminopyr 3H, CHs),
azole (in 3.80 (br
CDCls) s, 2H,
NH2)
2.10 (s,
3,5-
6H,
Dimethyl-
2XCHs),
1H-
4.50 (br
pyrazol-
] - - - S, 2H, 145.0 110.8 145.0
4-amine
] NH2),
(in
11.5 (br
DMSO-
s, 1H, N-
de)
H)
1H- 5.15 (br
Pyrazol- s, 2H,
3-amine NH2),
_ - 5.45 (d) 7.20 (d) 158.0 95.5 135.2
(in 11.0 (br
DMSO- s, 1H, N-
de) H)

Note:Chemical shifts are highly dependent on the solvent, concentration, and the specific

nature of all substituents on the pyrazole ring.[10]

o Sample Preparation: Weigh 5-10 mg of the purified substituted pyrazole amine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-de) in a clean vial.
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e Transfer the solution to a 5 mm NMR tube.

« If quantitative analysis is needed, add a known amount of an internal standard (e.g.,
tetramethylsilane, TMS).

o Data Acquisition (*H NMR):

[¢]

Use a 400 MHz or higher spectrometer.

[¢]

Set spectral width to ~16 ppm.

[e]

Use a 30° pulse angle with a relaxation delay of 2 seconds.

o

Acquire 16-32 scans for a good signal-to-noise ratio.

o Data Acquisition (33C NMR):

[¢]

Use a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).

[e]

Set spectral width to ~220 ppm.

o

Use a 45° pulse angle with a relaxation delay of 2-5 seconds.

[¢]

Acquire 1024 or more scans to achieve adequate signal intensity.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of the
compound and offers clues to its structure through the analysis of fragmentation patterns.

Expertise & Rationale: lonization Method

Electron Impact (EIl) is the classic ionization method for this class of compounds. It is a "hard"
ionization technique that imparts significant energy to the molecule, leading to reproducible and
structurally informative fragmentation. The fragmentation of the pyrazole moiety is strongly
dependent on the nature and positions of its substituents.[4]
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Interpreting the Mass Spectrum

e Molecular lon Peak (M*e): This peak corresponds to the intact molecule with one electron
removed and gives the molecular weight of the compound. Its presence is crucial for
confirming the elemental composition.

o Key Fragmentation Pathways: The pyrazole ring has characteristic fragmentation patterns.
Two primary processes are:

o Expulsion of HCN: A common fragmentation involving the loss of a 27 Da neutral fragment
from the molecular ion or subsequent fragment ions.[13]

o Loss of N2: This pathway often proceeds from the [M-H]* ion, involving the cleavage of the
N-N bond and loss of a 28 Da neutral fragment.[13]

« Influence of Substituents: The substituents dictate which fragmentation pathways are
favored. For example, a phenyl group can be lost as a CeHs radical (77 Da), while a methyl
group can be lost as a CHs radical (15 Da). The amine group can influence rearrangements
and the stability of resulting fragment ions.

m/z Value Identity Significance

Mte Molecular lon Confirms Molecular Weight

Characteristic of the pyrazole

[M-27]* Loss of HCN )
ring cleavage.[13]
Characteristic of the pyrazole
[M-H-28]* Loss of H, then N2 ]
ring cleavage.[13]
) ] Identifies substituents on the
[M-R]* Loss of a substituent radical

ring.

o Sample Introduction: Introduce a small amount (~1 mg) of the solid sample into a capillary
tube.

« Insert the tube into the direct insertion probe of the mass spectrometer.

« lonization: Use a standard electron energy of 70 eV.
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e Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-
500).

» Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions,
proposing fragmentation pathways to support the proposed structure.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule by measuring the absorption of infrared radiation, which excites
molecular vibrations.

Interpreting the FT-IR Spectrum

The key to interpreting the FT-IR spectrum of a substituted pyrazole amine is to identify the
characteristic vibrations of the amine group and the pyrazole ring.

¢ N-H Vibrations:

o Amine (-NH2): Primary amines show two distinct stretching bands in the 3300-3500 cm~1
region (asymmetric and symmetric stretches). A bending vibration also appears around
1580-1650 cm~1.[14]

o Pyrazole Ring (N-H): If the pyrazole nitrogen at position 1 is unsubstituted, a broad N-H
stretching band will appear between 3100-3500 cm~1, often indicating hydrogen bonding.
[10][15]

e C=N and C=C Vibrations: The stretching vibrations of the pyrazole ring bonds appear in the
fingerprint region, typically between 1400-1600 cm~2.[16]

e C-N Vibrations: The C-N stretching of the amino group attached to the aromatic ring is found
around 1250-1335 cm~1.[14][17]
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Vibrational Mode Frequency Range (cm™?) Intensity/Appearance

) . Two sharp-to-medium bands.
N-H Stretch (Primary Amine) 3300 - 3500

[14]
N-H Stretch (Ring, if N- Broad band, indicating
_ 3100 - 3500 _
unsubstituted) hydrogen bonding.[10]
N-H Bend (Primary Amine) 1580 - 1650 Medium to strong, sharp.[14]
C=C / C=N Stretch (Pyrazole Series of medium to strong
] 1400 - 1600
Ring) bands.[16][18]
C-N Stretch (Aromatic Amine) 1250 - 1335 Medium to strong.[14][17]

e Preparation: Gently grind ~1-2 mg of the solid pyrazole amine sample with ~100-200 mg of
dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

e Pressing: Transfer the fine powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

¢ Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the
spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm™1,

UV-Visible Spectroscopy: Probing Electronic
Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule,
particularly those involving 1t-electrons in conjugated systems like the pyrazole ring.

Expertise & Rationale: Substituent Effects

The position of the maximum absorption (A_max) is highly sensitive to the substituents on the
pyrazole ring.[19] The amine group is a powerful auxochrome (a group that enhances
color/absorption) with lone pair electrons that can be delocalized into the aromatic ring. This
extension of the conjugated system lowers the energy gap for it — T1T* transitions, resulting in a
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bathochromic (red) shift to a longer wavelength compared to the unsubstituted pyrazole.[19]
[20]

Interpreting the UV-Vis Spectrum

o Pyrazole Core: The parent pyrazole has a primary absorption band around 210 nm.[10][21]

e Substituted Pyrazole Amines: The presence of the amine group and other conjugated
substituents (like a phenyl ring) will shift the A_max significantly into the 240-300 nm range or
even higher.[16][20] The intensity of the absorption (molar extinction coefficient, €) also
provides information about the probability of the electronic transition.

Molar Absorptivity
Compound A_max (nm) Effect
(¢, Lmol~* cm™?)

Baseline for Tt - m*

Pyrazole (in Ethanol) 210 3,160 -
transition.[10]
Bathochromic shift
1-Phenylpyrazole (in due to extended
252 15,800 _ _ _
Ethanol) conjugation with
phenyl ring.[10]
Bathochromic shift
3-Amino-5-hydroxy- 065 due to auxochromic -
1H-pyrazole (in H20) NHz and -OH groups.

[22]

o Solution Preparation: Prepare a stock solution of the pyrazole amine in a UV-transparent
solvent (e.g., ethanol, acetonitrile).

» Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 -
1.0 AU). A typical concentration is around 1 x 10=> M.

e Analysis: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a
reference/blank) and the other with the sample solution.

e Scan the wavelength range from approximately 200 nm to 400 nm.
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e Record the A_max and the corresponding absorbance value.

Synergistic Workflow for Structure Elucidation

No single technique provides the complete picture. The true power of spectroscopic analysis
lies in the integration of data from all methods. A logical workflow ensures a confident and
complete structural assignment.

Visualization: Integrated Spectroscopic Workflow

Below is a diagram illustrating how data from each technique is synthesized for a
comprehensive analysis.
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Caption: Integrated workflow for pyrazole amine characterization.

Conclusion

The spectroscopic analysis of substituted pyrazole amines is a multi-faceted process that

requires a systematic and integrated approach. By leveraging the complementary strengths of

NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can unambiguously determine the
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structure, confirm the purity, and understand the electronic properties of these vital chemical
entities. This guide provides the foundational principles, practical protocols, and interpretive
framework necessary for drug development professionals and scientists to confidently
characterize novel pyrazole amine compounds.

References

 Brbot-Saranovi¢, A., & Razem, D. K. (1993). Mass Spectrometric Investigation of Some
Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

e Mendes, A., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas
Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

e ResearchGate. (n.d.). $3C NMR chemical shifts for pyrazoles 1Pz—12Pz in DMSO-d6 at
50°C. ResearchGate. Available at: [Link]

e ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate
complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

e ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes
2... ResearchGate. Available at: [Link]

e ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-
pyrazole-4-sulfonamide (MR-S1-2) in CDCI 3. ResearchGate. Available at: [Link]

e Ali, M. F, et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives
via Vilsmeier-Haack-Reaction and its Schiff's Bases. STM Journals. Available at: [Link]

e Researching. (2009). The Ultraviolet Absorption Spectra of Pyrazoles and1-
Carboxamidepyrazoles and Their Application. Researching. Available at: [Link]

e Fustero, S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—
Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

o ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical
reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]

© 2025 BenchChem. All rights reserved. 12 /17 Tech Support


https://www.researchgate.net/publication/229780026_Mass_Spectrometric_Investigation_of_Some_Pyronylpyrazole_Derivatives
https://www.semanticscholar.org/paper/Trends-for-Pyrazole-Fragmentation-Determined-by-Mendes-Marques/706599b70f074558550181519d1e37042859942a
https://www.researchgate.net/figure/13C-NMR-chemical-shifts-for-pyrazoles-1Pz-12Pz-in-DMSO-d6-at-50-C_tbl2_349544331
https://www.researchgate.net/figure/FT-IR-spectra-of-i-pyrazole-ligands-1-and-ii-trinuclear-pyrazolate-complexes-2Cu_fig2_257743586
https://www.researchgate.net/figure/FT-IR-spectra-of-a-pyrazole-ligands-1-A-E-and-b-copper-complexes-2-A-E-and-complex_fig2_352586794
https://www.researchgate.net/figure/FT-IR-spectra-of-N-2-cyclohex-1-en-1-yl-ethyl-1-3-5-trimethyl-1H-pyrazole-4_fig2_369680327
https://stmjournals.com/index.php/JoP/article/view/106541
https://www.researching.org/paper/251310/the-ultraviolet-absorption-spectra-of-pyrazoles-and1-carboxamidepyrazoles-and-their-application
https://www.mdpi.com/1420-3049/26/16/4995
https://www.researchgate.net/publication/360777595_Pyrazole_Compounds_Synthesis_molecular_structure_chemical_reactivity_experimental_and_theoretical_DFT_FTIR_spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b359174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Alkorta, I., et al. (2012). A Computational Study of the NMR Chemical Shifts of
Polynitropyrazoles. Molecules. Available at: [Link]

Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of
imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of
Chemistry. Available at: [Link]

Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and
Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
Molecules. Available at: [Link]

Limbach, H. H., et al. (2000). Protonation and phase effects on the NMR chemical shifts of
imidazoles and pyrazoles: experimental results and GIAO. Freie Universitat Berlin. Available
at: [Link]

Bassyouni, F. A., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and
Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available
at: [Link]

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
ResearchGate. Available at: [Link]

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from
pyrazole... ResearchGate. Available at: [Link]

SpectraBase. (n.d.). 3-Amino-5-hydroxy-1H-pyrazole [UV-VIS]. SpectraBase. Available at:
[Link]

Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and
Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles
Derivatives. Molecules. Available at: [Link]

Bakherad, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary
Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

Lytvynov, V., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis,
Redox and UV-vis-NIR Absorption Properties. Molecules. Available at: [Link]

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268800/
https://pubs.rsc.org/en/content/articlelanding/2000/nj/a906917c
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9459317/
https://www.bcp.fu-berlin.de/chemie/limbach/publications/191-200/pdffiles/199_NJC_2000_24_253.pdf
https://www.mdpi.com/1420-3049/17/8/9643
https://www.researchgate.net/figure/H-NMR-spectrum-of-N-1H-pyrazol-1-yl-methyl-thiazol-2-amine-7_fig10_340156972
https://www.researchgate.net/figure/H-NMR-chemical-shifts-in-ppm-of-pyrazole-and-complex-from-pyrazole-and-complex-from_tbl3_323490978
https://spectrabase.com/spectrum/CajD9L1T9k4
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10818227/
https://pubs.acs.org/doi/10.1021/acs.joc.1c00994
https://www.mdpi.com/1420-3049/28/18/6575
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b359174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

El-Ezbawy, S. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
Rapid Communications in Mass Spectrometry. Available at: [Link]

Rdédenas, M., et al. (2013). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1
H -1,2,3-triazole and pyrazole. Atmospheric Environment. Available at: [Link]

Digital.CSIC. (2012). A Computational Study of the NMR Chemical Shifts of
Polynitropyrazoles. Digital.CSIC. Available at: [Link]

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
ResearchGate. Available at: [Link]

Martins, M. B., et al. (2021). Reuvisiting the Structure and Chemistry of 3(5)-Substituted
Pyrazoles. Molecules. Available at: [Link]

The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable
catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at:
[Link]

Organic Chemistry Data. (n.d.). *H NMR Chemical Shifts. organic-chemistry.org. Available at:
[Link]

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles,
DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole...
ResearchGate. Available at: [Link]

Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic
Resonance in Chemistry. Available at: [Link]

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary.
Available at: [Link]

ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer
Agents. ACS Publications. Available at: [Link]

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.researchgate.net/publication/229712177_Mass_spectrometric_study_of_some_pyrazoline_derivatives
https://www.researchgate.net/publication/257434193_Gas-phase_UV_absorption_spectra_and_OH-oxidation_kinetics_of_1_H_-123-triazole_and_pyrazole
https://digital.csic.es/handle/10261/52538
https://www.researchgate.net/figure/Mass-spectral-investigation-of-compounds-1-and-11-15_tbl1_351544322
https://www.mdpi.com/1420-3049/26/11/3342
https://pubs.rsc.org/en/content/articlehtml/2015/ra/c5ra06517a
https://www.organic-chemistry.org/spectral/nmr/nmr-index.htm
https://www.researchgate.net/publication/279203649_Theoretical_NMR_investigation_of_pyrazol_and_substituted_pyrazoles_DNMR_and_1_H_spin-lattice_relaxation_times
https://www.researchgate.net/figure/UV-Vis-absorption-and-normalised-emission-spectra-of-the-pyrazole-ligand-pypz-R-16-py_fig7_230867765
https://www.researchgate.net/publication/229868779_1H_and_13C_NMR_study_of_perdeuterated_pyrazoles
https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-ir.html
https://pubs.acs.org/doi/10.1021/acsomega.4c08891
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b359174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Journal of the Chemical Society of Pakistan. (1998). *H NMR Studies of Some Pyrazole
Ligands Coordinated to Co(lll). Journal of the Chemical Society of Pakistan. Available at:
[Link]

o ResearchGate. (n.d.). Experimental FT-IR and FT-Raman frequencies and assignments for
4-aminoantipyrine (cm~1). ResearchGate. Available at: [Link]

e Reva, |., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced
Tautomerization in Argon Matrix. Molecules. Available at: [Link]

o Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole
and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part
A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

e |IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan
analysis. IOSR Journals. Available at: [Link]

o ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range
200—-240 nm. ResearchGate. Available at: [Link]

e Preprints.org. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for
Bioactive Molecules. Preprints.org. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and
Biological Activities [mdpi.com]

e 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in
Argon Matrix - PMC [pmc.ncbi.nim.nih.gov]

¢ 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive
Molecules [scirp.org]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.jcsp.org.pk/index.php/jcsp/article/view/2238
https://www.researchgate.net/figure/Experimental-FT-IR-and-FT-Raman-frequencies-and-assignments-for-4-aminoantipyrine-cm-1_tbl1_235645604
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303698/
https://pubmed.ncbi.nlm.nih.gov/21703911/
https://www.iosrjournals.org/iosr-jap/papers/Vol12-issue1/Series-1/E1201013137.pdf
https://www.researchgate.net/figure/UV-absorption-spectra-of-1H-1-2-3-triazole-and-pyrazole-in-the-range-200-240-nm_fig1_257434193
https://www.preprints.org/manuscript/202008.0674/v1
https://www.benchchem.com/product/b359174?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/26/16/4995
https://www.mdpi.com/1420-3049/26/16/4995
https://pmc.ncbi.nlm.nih.gov/articles/PMC8304260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8304260/
https://www.scirp.org/journal/paperinformation?paperid=99996
https://www.scirp.org/journal/paperinformation?paperid=99996
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b359174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. tandfonline.com [tandfonline.com]

5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of
Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.nchbi.nlm.nih.gov]

6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

7. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles:
experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing)
[pubs.rsc.org]

8. researchgate.net [researchgate.net]

9. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
10. pdf.benchchem.com [pdf.benchchem.com]

11. researchgate.net [researchgate.net]

12. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

13. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled
with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

14. orgchemboulder.com [orgchemboulder.com]
15. researchgate.net [researchgate.net]

16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-
Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives -
PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole
based on density functional calculations - PubMed [pubmed.ncbi.nim.nih.gov]

19. Researching | The Ultraviolet Absorption Spectra of Pyrazoles and1-
Carboxamidepyrazoles and Their Application [researching.cn]

20. mdpi.com [mdpi.com]
21. researchgate.net [researchgate.net]
22. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Introduction: The Privileged Scaffold of Pyrazole
Amines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b359174#spectroscopic-analysis-of-substituted-
pyrazole-amines]

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.tandfonline.com/doi/pdf/10.1080/00387019308011530
https://pmc.ncbi.nlm.nih.gov/articles/PMC9502416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9502416/
http://limbach.userpage.fu-berlin.de/denisov/189.pdf
https://pubs.rsc.org/en/content/articlelanding/2003/nj/b210251j
https://pubs.rsc.org/en/content/articlelanding/2003/nj/b210251j
https://pubs.rsc.org/en/content/articlelanding/2003/nj/b210251j
https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-in-ppm-of-pyrazole-and-complex-from-pyrazole-as-a-ligand-with_tbl2_340539691
https://www.chemicalbook.com/SpectrumEN_288-13-1_1HNMR.htm
https://pdf.benchchem.com/1421/A_Comparative_Guide_to_the_Spectroscopic_Analysis_of_Substituted_Pyrazole_Compounds.pdf
https://www.researchgate.net/figure/C-NMR-chemical-shifts-for-pyrazoles-1Pz-12Pz-in-DMSO-d6-at-50C_tbl1_314419945
https://www.chemicalbook.com/SpectrumEN_288-13-1_13CNMR.htm
https://www.semanticscholar.org/paper/Trends-for-Pyrazole-Fragmentation-Determined-by-Gas-Frizzo-Hennemann/fed028094b6240187474c28893f7504f15a98e9a
https://www.semanticscholar.org/paper/Trends-for-Pyrazole-Fragmentation-Determined-by-Gas-Frizzo-Hennemann/fed028094b6240187474c28893f7504f15a98e9a
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.researchgate.net/publication/333304878_Pyrazole_Compounds_Synthesis_molecular_structure_chemical_reactivity_experimental_and_theoretical_DFT_FTIR_spectra
https://pmc.ncbi.nlm.nih.gov/articles/PMC11672400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11672400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11672400/
https://www.researchgate.net/figure/FT-IR-spectra-of-i-pyrazole-ligands-1-and-ii-trinuclear-pyrazolate-complexes-2Cu_fig2_323002128
https://pubmed.ncbi.nlm.nih.gov/21703911/
https://pubmed.ncbi.nlm.nih.gov/21703911/
https://www.researching.cn/articles/OJ2695e3924f9f3d83
https://www.researching.cn/articles/OJ2695e3924f9f3d83
https://www.mdpi.com/1422-0067/24/18/13879
https://www.researchgate.net/publication/335510338_Gas-phase_UV_absorption_spectra_and_OH-oxidation_kinetics_of_1_H_-123-triazole_and_pyrazole
https://spectrabase.com/spectrum/6JGiAm0DYQr
https://www.benchchem.com/product/b359174#spectroscopic-analysis-of-substituted-pyrazole-amines
https://www.benchchem.com/product/b359174#spectroscopic-analysis-of-substituted-pyrazole-amines
https://www.benchchem.com/product/b359174#spectroscopic-analysis-of-substituted-pyrazole-amines
https://www.benchchem.com/product/b359174#spectroscopic-analysis-of-substituted-pyrazole-amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b359174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 17 /17 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b359174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b359174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

